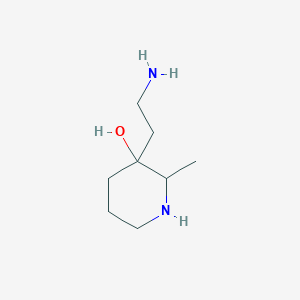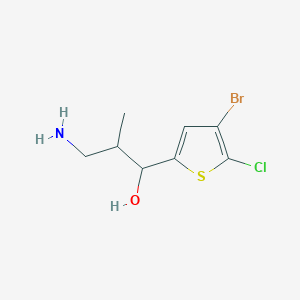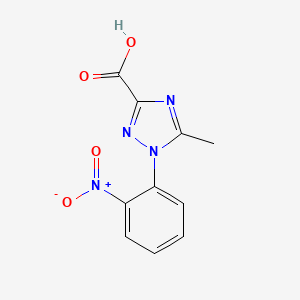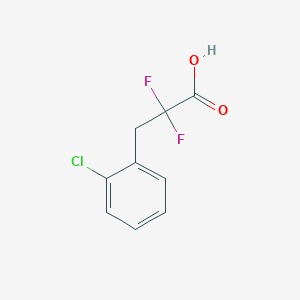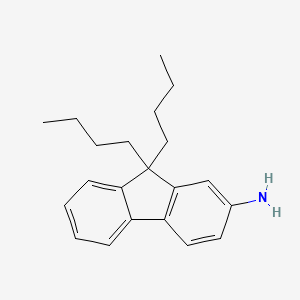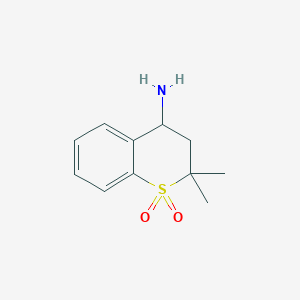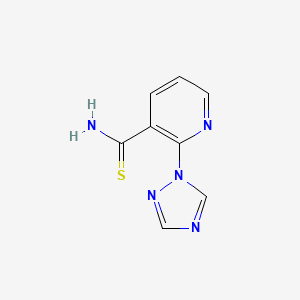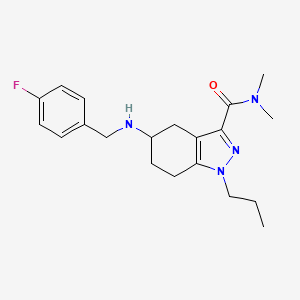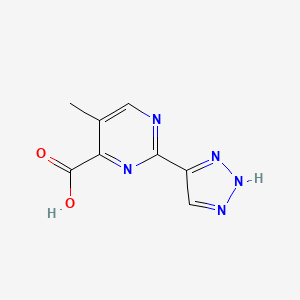
1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 3 positions, and an amine group at the 1 position of the cyclobutane ring
Preparation Methods
The synthesis of 1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and cyclobutanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,3-dimethoxybenzaldehyde and cyclobutanone in the presence of a suitable catalyst.
Chemical Reactions Analysis
1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:
3-(2,5-Dimethoxyphenyl)cyclobutan-1-amine: This compound has a similar structure but with methoxy groups at the 2 and 5 positions of the phenyl ring.
1-(2,4-Dimethoxyphenyl)cyclobutan-1-amine: Another similar compound with methoxy groups at the 2 and 4 positions of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-6-3-5-9(11(10)15-2)12(13)7-4-8-12/h3,5-6H,4,7-8,13H2,1-2H3 |
InChI Key |
VHOPAWCFJIBVPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


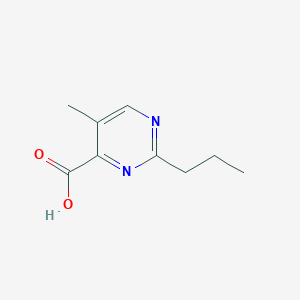

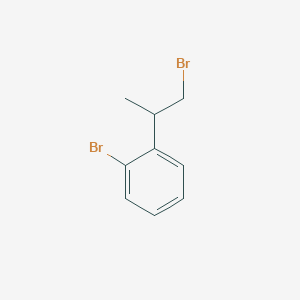
![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)
